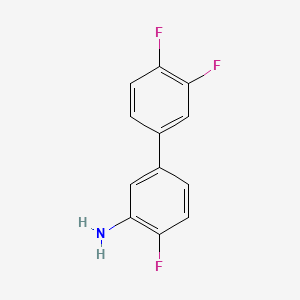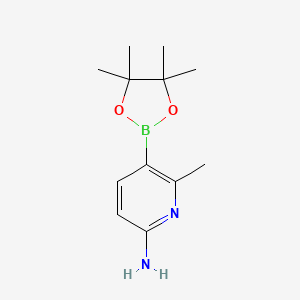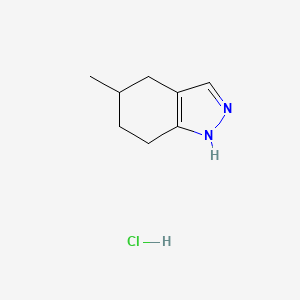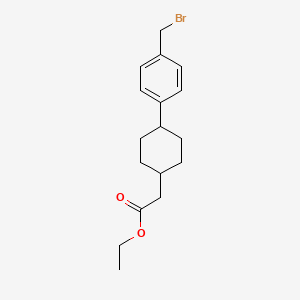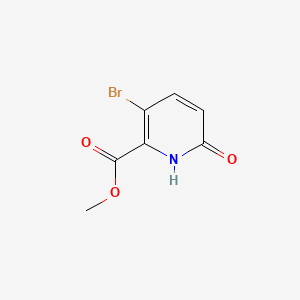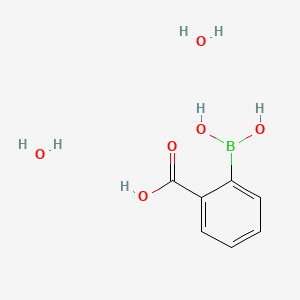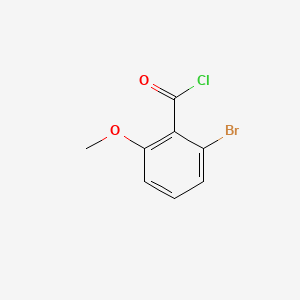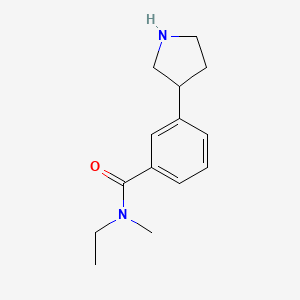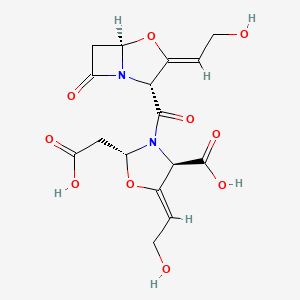
Ácido Clavulánico Dímero Impureza
Descripción general
Descripción
Clavulanic Acid Dimer Impurity is a secondary metabolite with the molecular formula C16H18N2O10 . It is an important impurity in amoxicillin and clavulanate potassium tablets .
Synthesis Analysis
Clavulanic Acid is produced by Streptomyces clavuligerus from glyceraldehyde-3-phosphate and arginine in an eight-step biosynthetic pathway . The synthesis of Clavulanic Acid and its impurities can be influenced by factors such as temperature .Molecular Structure Analysis
The molecular structure of Clavulanic Acid Dimer Impurity is complex, with a molar mass of 398.32 . It contains a total of 48 bonds, including 30 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 double bonds, and 1 four-membered ring .Chemical Reactions Analysis
The cycle-closed dimer of amoxicillin, which is similar to Clavulanic Acid Dimer Impurity, influences the critical quality of amoxicillin and clavulanate potassium tablets . The degradation rate of Clavulanic Acid from various sources was investigated at temperatures of 10, 20, 25, 30, and 40 °C and pH values of 6.2 and 7.0 .Physical And Chemical Properties Analysis
The physical and chemical properties of Clavulanic Acid Dimer Impurity include a predicted density of 1.75±0.1 g/cm3 and a predicted boiling point of 898.5±65.0 °C .Aplicaciones Científicas De Investigación
Mejora de la Sinérgica Antibiótica
El ácido clavulánico, el compuesto madre de la impureza del dímero, es un potente inhibidor de la beta-lactamasa. Cuando se combina con antibióticos de penicilina y cefalosporina, aumenta su eficacia contrarrestando la resistencia bacteriana. La impureza del dímero también puede contribuir a esta sinergia, aunque se necesita más investigación para dilucidar su papel específico .
Control de Calidad en Formulaciones Farmacéuticas
La impureza del dímero sirve como un atributo crítico de calidad para evaluar las tabletas de clavulanato de potasio. Los investigadores han destacado su importancia en la evaluación de la calidad general de estos productos farmacéuticos. El monitoreo y la cuantificación del contenido de la impureza del dímero pueden ayudar a garantizar la eficacia y seguridad consistentes del medicamento.
Estabilidad de la Tableta y Duración de la Vida Útil
Comprender el impacto de la impureza del dímero en la estabilidad de las tabletas de amoxicilina y clavulanato de potasio es crucial. Los investigadores han encontrado que la calidad de estas tabletas se puede evaluar rápidamente utilizando la impureza del dímero como indicador. Investigar su influencia en la vida útil de la tableta y la cinética de degradación es esencial para los fabricantes farmacéuticos .
Optimización de la Fermentación para la Producción de Ácido Clavulánico
Streptomyces clavuligerus produce ácido clavulánico, y la impureza del dímero es una parte inherente de esta biosíntesis. Los investigadores han explorado el efecto de la temperatura de fermentación tanto en la síntesis de ácido clavulánico como en la formación de la impureza del dímero. La optimización de las condiciones de fermentación, particularmente a temperaturas específicas, puede mejorar el rendimiento del ácido clavulánico mientras se minimiza la formación de impurezas .
Mecanismo De Acción
Target of Action
Clavulanic acid, the parent compound of Clavulanic Acid Dimer Impurity, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics. By inhibiting these enzymes, clavulanic acid prevents the degradation of β-lactam antibiotics, thereby broadening their spectrum of susceptible bacterial infections .
Mode of Action
Clavulanic acid acts as a β-lactamase inhibitor . It binds to β-lactamase enzymes and undergoes a structural change that deactivates the enzyme, preventing it from breaking down β-lactam antibiotics . This process is irreversible, leading to the term ‘suicide inhibitor’ for β-lactamases
Biochemical Pathways
Clavulanic acid is produced from glyceraldehyde-3-phosphate and arginine in an eight-step biosynthetic pathway . This pathway involves several unique enzymes, including the enzyme that condenses both precursors, N2-(2-carboxyethyl)-arginine synthetase, and the β-lactam synthetase that cyclizes the resulting compound . The Clavulanic Acid Dimer Impurity is likely to be involved in similar biochemical pathways.
Result of Action
The primary result of clavulanic acid’s action is the enhancement of the antibacterial effects of β-lactam antibiotics . By inhibiting β-lactamase enzymes, clavulanic acid prevents these antibiotics from being degraded, thereby allowing them to effectively kill bacteria . The Clavulanic Acid Dimer Impurity is likely to have similar effects.
Action Environment
The action of clavulanic acid can be influenced by environmental factors such as temperature . For example, studies have shown that fermentation at lower temperatures is more favorable for clavulanic acid synthesis
Safety and Hazards
Safety measures for handling Clavulanic Acid Dimer Impurity include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
Future research could focus on optimizing the fermentation process for Clavulanic Acid production. For instance, a study found that fermentation at 24 °C is the most favorable for Clavulanic Acid synthesis, even though the fermentation duration was 20-30 hours longer than fermentation at 26 and 28 °C .
Análisis Bioquímico
Biochemical Properties
Clavulanic Acid Dimer Impurity, like its parent compound Clavulanic Acid, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with beta-lactamase enzymes, inhibiting their activity and thereby preventing bacterial resistance to antibiotics .
Cellular Effects
The effects of Clavulanic Acid Dimer Impurity on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in antibiotic resistance, thereby influencing the effectiveness of certain antibiotics .
Molecular Mechanism
The mechanism of action of Clavulanic Acid Dimer Impurity involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to beta-lactamase enzymes, inhibiting their activity and preventing them from breaking down antibiotics .
Metabolic Pathways
Clavulanic Acid Dimer Impurity is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it is known to interact with the enzymes involved in the synthesis of Clavulanic Acid .
Propiedades
IUPAC Name |
(2R,4R,5Z)-2-(carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O10/c19-3-1-7-13(17-9(21)5-10(17)27-7)15(24)18-11(6-12(22)23)28-8(2-4-20)14(18)16(25)26/h1-2,10-11,13-14,19-20H,3-6H2,(H,22,23)(H,25,26)/b7-1-,8-2-/t10-,11-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKSRMFLRKPLO-BJBUEPEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)N3C(OC(=CCO)C3C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)N3[C@H](O/C(=C\CO)/[C@@H]3C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747360 | |
| Record name | (2R,4R,5Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260617-10-4 | |
| Record name | (2R,4R,5Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



